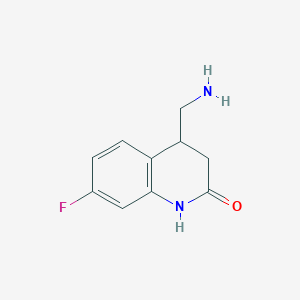
4-(Aminomethyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an aminomethyl group at the 4-position, a fluorine atom at the 7-position, and a tetrahydroquinolin-2-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the aminomethyl and fluorine substituents. Key steps may include:
Cyclization: Formation of the tetrahydroquinoline core through cyclization reactions.
Fluorination: Introduction of the fluorine atom at the 7-position using fluorinating agents such as N-fluorobenzenesulfonimide.
Aminomethylation: Introduction of the aminomethyl group at the 4-position using reagents like formaldehyde and ammonia or amines under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and product purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with higher oxidation states.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions at the fluorine or aminomethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline alcohols.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigation of its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to active sites, while the fluorine atom can enhance the compound’s stability and bioavailability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but differs in the core structure.
4-Aminocoumarin derivatives: Similar in having an aminomethyl group but with a coumarin core.
4-(Aminomethyl)-7-benzyloxy-2H-chromen-2-ones: Similar in having an aminomethyl group and a heterocyclic core.
Uniqueness
4-(Aminomethyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. The presence of the fluorine atom at the 7-position enhances its stability and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
1267057-66-8 |
|---|---|
Fórmula molecular |
C10H11FN2O |
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
4-(aminomethyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11FN2O/c11-7-1-2-8-6(5-12)3-10(14)13-9(8)4-7/h1-2,4,6H,3,5,12H2,(H,13,14) |
Clave InChI |
LLTPNUDBVNXULN-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C=C(C=C2)F)NC1=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





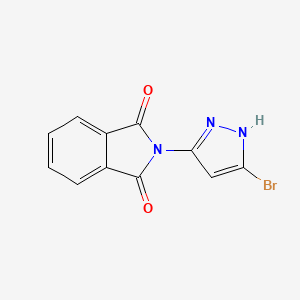
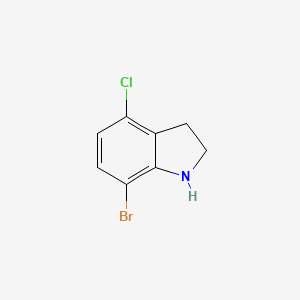
![[(2-Iodo-1-phenylethoxy)methyl]benzene](/img/structure/B13319661.png)
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B13319663.png)
![rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13319665.png)
amine](/img/structure/B13319679.png)
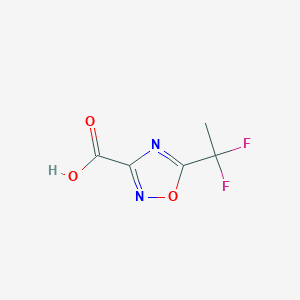
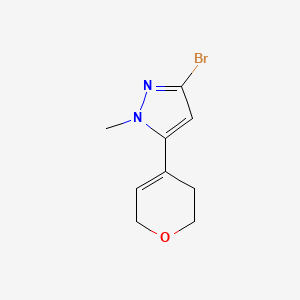
![Bicyclo[2.2.1]heptan-2-ylmethanethiol](/img/structure/B13319694.png)


